molecular formula C9H9Cl B3078858 2-Chloro-4-ethenyl-1-methylbenzene CAS No. 105595-71-9

2-Chloro-4-ethenyl-1-methylbenzene

Cat. No. B3078858
CAS RN: 105595-71-9
M. Wt: 152.62 g/mol
InChI Key: LQSVJSLLUKWNFD-UHFFFAOYSA-N
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Description

“2-Chloro-4-ethenyl-1-methylbenzene” is an organic compound with the molecular formula C9H7Cl . It is a derivative of benzene, which is a colorless liquid with an aromatic odor .


Synthesis Analysis

The synthesis of polysubstituted benzenes like “2-Chloro-4-ethenyl-1-methylbenzene” often involves multistep processes. The order of reactions is critical to the success of the overall scheme . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .


Molecular Structure Analysis

The molecular structure of “2-Chloro-4-ethenyl-1-methylbenzene” consists of a benzene ring with a chlorine atom, an ethenyl group, and a methyl group attached to it . The average mass of the molecule is 150.605 Da and the monoisotopic mass is 150.023621 Da .


Chemical Reactions Analysis

The chemical reactions of “2-Chloro-4-ethenyl-1-methylbenzene” are likely to be similar to those of other benzene derivatives. For example, benzene does not undergo addition like other unsaturated hydrocarbons, but can undergo electrophilic aromatic substitution because aromaticity is maintained .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-ethenyl-1-methylbenzene, focusing on six unique applications:

Pharmaceutical Intermediates

2-Chloro-4-ethenyl-1-methylbenzene is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific receptors in the body. This compound’s ability to introduce chlorine and vinyl groups into complex molecules makes it valuable in medicinal chemistry .

Polymer Chemistry

In polymer chemistry, 2-Chloro-4-ethenyl-1-methylbenzene is utilized as a monomer or comonomer in the production of specialty polymers. These polymers can exhibit unique properties such as enhanced thermal stability, chemical resistance, and mechanical strength. The vinyl group in the compound allows it to undergo polymerization reactions, forming long chains that are useful in various industrial applications .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to introduce both chloro and vinyl functionalities into target molecules, facilitating the construction of complex organic structures. Researchers often employ it in the synthesis of fine chemicals, agrochemicals, and other specialty chemicals due to its reactivity and stability .

Material Science

In material science, 2-Chloro-4-ethenyl-1-methylbenzene is explored for its potential in creating advanced materials. Its incorporation into materials can enhance properties such as durability, flexibility, and resistance to environmental factors. This makes it a candidate for developing new materials for electronics, coatings, and other high-performance applications .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-ethenyl-1-methylbenzene is likely to be the benzylic position . This is the carbon atom adjacent to the benzene ring, which is known to be particularly reactive due to the stability provided by the aromatic ring .

Mode of Action

The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair). The type of nucleophilic substitution (SN1 or SN2) depends on the nature of the benzylic halide . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that the compound can participate inelectrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Pharmacokinetics

The compound’smolecular weight is 150.605 Da , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the concentration and nucleophilicity of the nucleophile, the nature of the leaving group, and the solvent used .

Safety and Hazards

While specific safety and hazard information for “2-Chloro-4-ethenyl-1-methylbenzene” is not available, similar compounds like “o-Chlorotoluene” are known to be toxic and can cause irritation to the eyes, skin, and respiratory system .

properties

IUPAC Name

2-chloro-4-ethenyl-1-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSVJSLLUKWNFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-ethenyl-1-methylbenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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